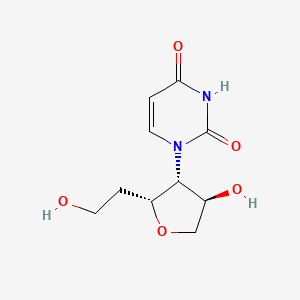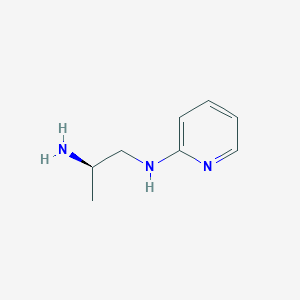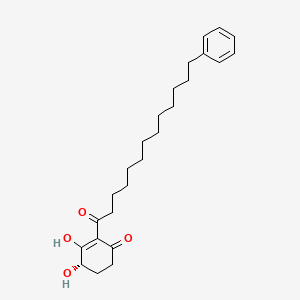
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- is a substituted imidazole compound Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is notable for its unique substituents, including an iodine atom at position 4, a methyl group at position 1, a nitro group at position 5, and a carbonitrile group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate. The nitro and iodine substituents may confer specific biological activities, making it a candidate for drug development.
Industry: Used in the development of new materials, including polymers and dyes. Its unique chemical properties can be exploited to create materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the iodine and carbonitrile groups.
4-Iodo-1H-imidazole: Lacks the nitro and carbonitrile groups but shares the iodine substituent.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Contains a nitrile group but differs in other substituents.
Uniqueness: 1H-Imidazole-2-carbonitrile, 4-iodo-1-methyl-5-nitro- is unique due to the combination of its substituents. The presence of an iodine atom, a nitro group, a methyl group, and a carbonitrile group in a single molecule provides a distinct set of chemical properties and potential applications. This combination is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
202408-38-6 |
|---|---|
Fórmula molecular |
C5H3IN4O2 |
Peso molecular |
278.01 g/mol |
Nombre IUPAC |
4-iodo-1-methyl-5-nitroimidazole-2-carbonitrile |
InChI |
InChI=1S/C5H3IN4O2/c1-9-3(2-7)8-4(6)5(9)10(11)12/h1H3 |
Clave InChI |
PHQFITZDQZTBGB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=C1[N+](=O)[O-])I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)



![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)



